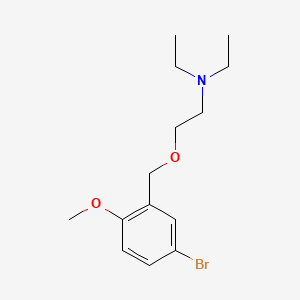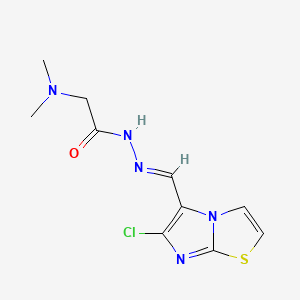
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate is a chemical compound with the molecular formula C6H18NO7P. It is known for its role as a protic ionic liquid, which means it is formed by the transfer of a proton from an acid to a base. This compound is of interest due to its low toxicity and its ability to disrupt hydrogen-bonding networks inherent to biopolymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium dihydrogen phosphate typically involves the reaction of tris(2-hydroxyethyl)amine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the complete transfer of the proton from the acid to the base, forming the ionic liquid. The reaction is usually performed in the absence of solvents and at moderate temperatures to avoid impurities derived from the decomposition of reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as NMR spectroscopy and thermogravimetric analysis helps in monitoring the ionicity and thermal stability of the product .
化学反応の分析
Types of Reactions
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various phosphate derivatives, while substitution reactions can lead to the formation of different tris(2-hydroxyethyl)ammonium salts .
科学的研究の応用
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties as a protic ionic liquid.
Biology: The compound’s ability to disrupt hydrogen-bonding networks makes it useful in studying biopolymer interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for certain pharmaceuticals.
作用機序
The mechanism by which tris(2-hydroxyethyl)ammonium dihydrogen phosphate exerts its effects involves the disruption of hydrogen-bonding networks. This disruption is due to the compound’s ability to form strong hydrogen bonds with biopolymers, leading to changes in their structure and function. The molecular targets and pathways involved include various enzymes and proteins that interact with the compound’s functional groups .
類似化合物との比較
Similar Compounds
Some compounds similar to tris(2-hydroxyethyl)ammonium dihydrogen phosphate include:
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
- Tris(2-hydroxyethyl)ammonium dihydrogen citrate
Uniqueness
What sets this compound apart from these similar compounds is its specific anion, dihydrogen phosphate, which imparts unique properties such as enhanced thermal stability and specific interactions with biopolymers. This makes it particularly useful in applications requiring high purity and stability .
特性
CAS番号 |
94095-44-0 |
|---|---|
分子式 |
C6H18NO7P |
分子量 |
247.18 g/mol |
IUPAC名 |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
InChIキー |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
正規SMILES |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
関連するCAS |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


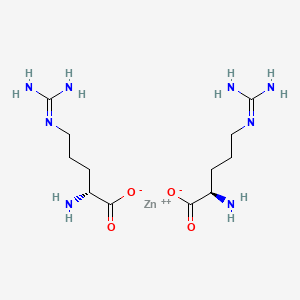
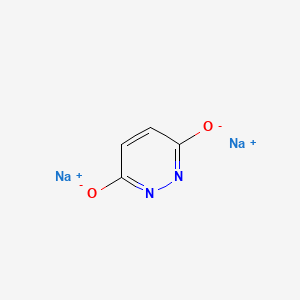
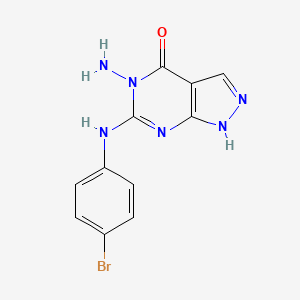

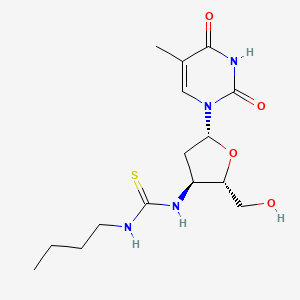
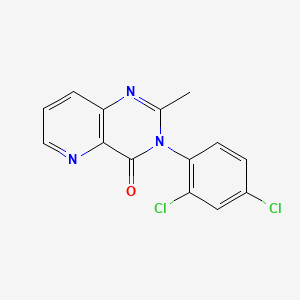
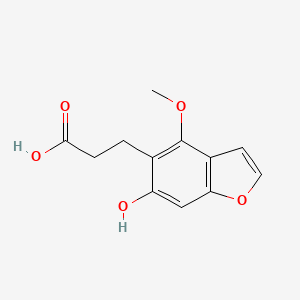
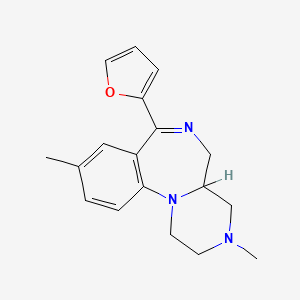
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
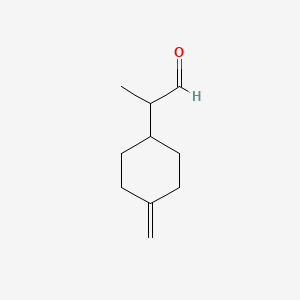

![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
